molecular formula C14H12N2O4S3 B11170115 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide

Cat. No.: B11170115
M. Wt: 368.5 g/mol
InChI Key: HCLBSUJJDQDISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide is a compound that combines the structural features of benzothiazole and sulfonamide. These groups are known for their significant biological activities, including antibacterial and anti-inflammatory properties . The compound is of interest in various scientific fields due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Sulfonamide Formation: The benzothiazole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

    Methylsulfonyl Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s sulfonamide group is known to mimic para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide is unique due to its specific combination of methylsulfonyl and sulfonamide groups, which confer distinct antibacterial and anti-inflammatory properties. Its ability to form complexes with cell-penetrating peptides further enhances its therapeutic potential .

Properties

Molecular Formula

C14H12N2O4S3

Molecular Weight

368.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H12N2O4S3/c1-22(17,18)11-7-8-12-13(9-11)21-14(15-12)16-23(19,20)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)

InChI Key

HCLBSUJJDQDISR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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